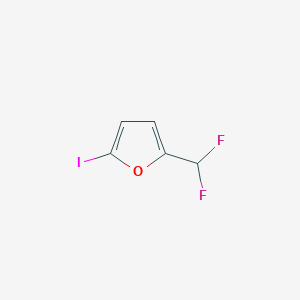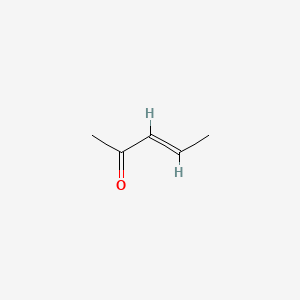
4,6,7-trifluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-trifluoro-1H-indole-2-carboxylic acid is a fluorinated indole derivative with the molecular formula C9H4F3NO2 This compound is notable for its trifluoromethyl groups at positions 4, 6, and 7 on the indole ring, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid typically begins with 2,4,5-trifluorobenzoic acid as the starting material. The process involves several steps, including cyclization and functional group transformations. One common method involves the following steps:
Cyclization: 2,4,5-trifluorobenzoic acid undergoes cyclization to form the indole core.
Functional Group Transformation: The resulting intermediate is then subjected to various functional group transformations to introduce the carboxylic acid group at position 2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6,7-trifluoro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,6,7-trifluoro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting viral infections and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4,6,7-trifluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole-2-carboxylic acid
- 4,6,7-trifluoro-1H-indole-3-carboxylic acid
Uniqueness
4,6,7-trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl groups, which influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
1699249-56-3 |
|---|---|
Molecular Formula |
C9H4F3NO2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




